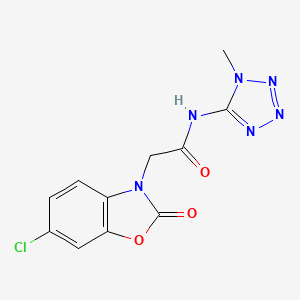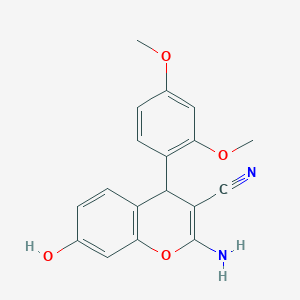![molecular formula C27H30BrNO2 B11050992 Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate is a complex organic compound belonging to the dibenzo[A,C]carbazole family This compound is characterized by its unique structural features, including a bromine atom, an isopropyl group, and multiple methyl groups attached to a hexahydro-dibenzo carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate typically involves multiple steps:
Formation of the Core Structure: The initial step involves the construction of the dibenzo[A,C]carbazole core. This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Isopropylation and Methylation: The isopropyl group and methyl groups are introduced through alkylation reactions. Isopropylation can be achieved using isopropyl halides in the presence of a strong base, while methylation can be performed using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ester group to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of de-brominated compounds or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of dibenzo[A,C]carbazole derivatives with biological macromolecules. Its bromine atom and ester group make it a versatile tool for labeling and tracking in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The dibenzo[A,C]carbazole core is known for its biological activity, and modifications to this structure can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its structural features make it a candidate for applications in the fields of electronics and materials science.
Mechanism of Action
The mechanism of action of Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various biochemical reactions, influencing the compound’s activity. The dibenzo[A,C]carbazole core can interact with cellular receptors or enzymes, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[A,C]carbazole: The parent compound without the bromine, isopropyl, and methyl groups.
6-Bromo-dibenzo[A,C]carbazole: A simpler derivative with only the bromine atom.
7-Isopropyl-dibenzo[A,C]carbazole: A derivative with the isopropyl group.
1,4A-Dimethyl-dibenzo[A,C]carbazole: A derivative with the methyl groups.
Uniqueness
Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate is unique due to the combination of its substituents. The presence of the bromine atom, isopropyl group, and multiple methyl groups, along with the ester functionality, provides a distinct set of chemical and biological properties that are not found in simpler derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
properties
Molecular Formula |
C27H30BrNO2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
methyl (8S)-5-bromo-8,12-dimethyl-4-propan-2-yl-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,15,17,19-heptaene-12-carboxylate |
InChI |
InChI=1S/C27H30BrNO2/c1-15(2)17-13-18-19(14-20(17)28)26(3)11-8-12-27(4,25(30)31-5)24(26)22-16-9-6-7-10-21(16)29-23(18)22/h6-7,9-10,13-15,24,29H,8,11-12H2,1-5H3/t24?,26-,27?/m1/s1 |
InChI Key |
GEBHRPDLIGCDSK-HHZPJPPKSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C3=C(C4[C@@]2(CCCC4(C)C(=O)OC)C)C5=CC=CC=C5N3)Br |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C3=C(C4C2(CCCC4(C)C(=O)OC)C)C5=CC=CC=C5N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050912.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)
![2-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11050958.png)
![3,4-dimethoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11050961.png)



![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)
![5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline](/img/structure/B11050985.png)
